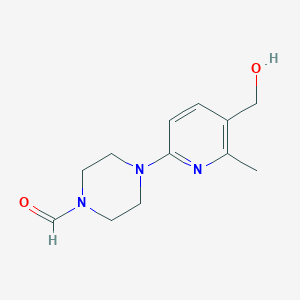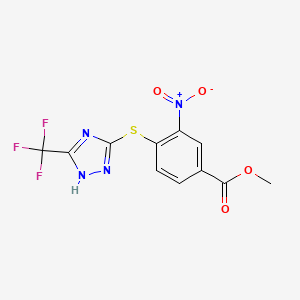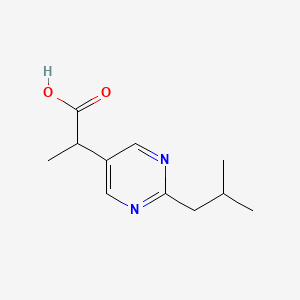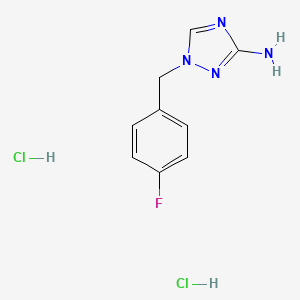![molecular formula C12H12O3S B11810038 4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
4-Propoxybenzo[b]thiophene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxybenzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C12H12O3S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxybenzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of Rhodium-catalyzed intramolecular heterocyclization has been reported for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propoxybenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Applications De Recherche Scientifique
4-Propoxybenzo[b]thiophene-6-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Propoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Shares a similar core structure but differs in functional groups.
4,4′-Bibenzo[c]thiophene: Another benzothiophene derivative with distinct optical and electrochemical properties.
Uniqueness
4-Propoxybenzo[b]thiophene-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its propoxy group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H12O3S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
4-propoxy-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O3S/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h3,5-7H,2,4H2,1H3,(H,13,14) |
Clé InChI |
HJBPUPSFIVJOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




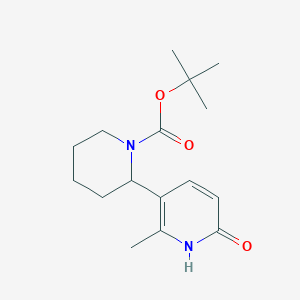
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
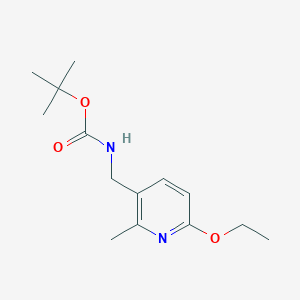

![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)



